Methyl beta-d-glucopyranoside hemihydrate
Description
Structural Characterization of Methyl Beta-D-Glucopyranoside Hemihydrate
Crystallographic Analysis of Anomeric Configuration
X-ray Diffraction Studies of Tetragonal Crystal System
This compound crystallizes in the tetragonal system with space group P4₁2₁2 (no. 96), as determined by single-crystal X-ray diffraction. The unit cell parameters are a = b = 7.433(1) Å , c = 34.154(2) Å , and Z = 8 , yielding a calculated density of 1.461 g/cm³ . The asymmetric unit contains two independent molecules, each exhibiting a $$ ^4C_1 $$ chair conformation. The glycosidic bond (C1–O1) measures 1.380 Å , shorter than the average C–O bond length (1.420 Å) in related alpha-anomers, reflecting reduced steric strain in the beta configuration.
Table 1: Crystallographic Parameters of this compound
| Parameter | Value |
|---|---|
| Space group | P4₁2₁2 |
| a, b (Å) | 7.433(1) |
| c (Å) | 34.154(2) |
| Volume (ų) | 1,888.2 |
| Density (g/cm³) | 1.461 |
| R-factor | 0.035 |
Comparative Analysis with Alpha-Anomer Crystal Packing
The beta-anomer’s crystal packing diverges markedly from methyl alpha-D-glucopyranoside, which adopts a monoclinic system (space group P2₁ ) with a = 8.214 Å , b = 7.312 Å , c = 10.892 Å , and β = 91.2° . Key differences include:
- Hydrogen bonding : The beta form exhibits 12 intermolecular H-bonds per unit cell , including water-mediated linkages, compared to 8 in the alpha form.
- Packing efficiency : The tetragonal beta structure achieves higher density (1.461 vs. 1.405 g/cm³) due to antiparallel alignment of glucopyranoside rings.
Molecular Conformation and Hydrogen Bonding Networks
Pyranose Ring Puckering Parameters
Cremer-Pople puckering coordinates ($$Q$$, $$\theta$$, $$\phi$$) quantify the ring’s deviation from ideal chair conformations. For the beta-anomer, Q = 0.56 Å and $$\theta = 3.5^\circ$$, indicating minimal distortion from the $$ ^4C1 $$ chair. Molecular dynamics simulations reveal μs-scale puckering interconversions between $$ ^4C1 $$ and $$ ^1C_4 $$ states, with activation energies of 20–25 kJ/mol . In contrast, the alpha-anomer shows greater flexibility ($$\theta = 9.8^\circ$$) due to steric clashes between the axial C1–OCH₃ group and adjacent hydroxyls.
Table 2: Puckering Parameters of Beta- vs. Alpha-Anomers
| Parameter | Beta-Anomer | Alpha-Anomer |
|---|---|---|
| Q (Å) | 0.56 | 0.61 |
| $$\theta$$ (°) | 3.5 | 9.8 |
| $$\phi$$ (°) | 0.0 | 45.2 |
Hydration Shell Dynamics in Hemihydrate Form
The hemihydrate contains one water molecule per two glucopyranoside units , forming a bifurcated H-bond network with O2–H⋯O6 and O3–H⋯O5 interactions. Quasi-elastic neutron scattering (QENS) data reveal two distinct water populations:
- Bound water : Residence time τ = 12–15 ps , directly coordinated to O4 and O6.
- Mobile water : τ = 1–3 ps , occupying interstitial channels along the c-axis.
This dual hydration mode stabilizes the crystal lattice, reducing the Gibbs free energy by 8.2 kJ/mol compared to the anhydrous form. Molecular dynamics simulations further show that water molecules in the beta-anomer’s hydration shell exhibit lower diffusion coefficients (1.2 × 10⁻⁹ m²/s) than bulk water, indicating strong solute-solvent coupling.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-XUUWZHRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883559 | |
| Record name | Methyl beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl beta-D-glucopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
709-50-2 | |
| Record name | Methyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | beta-D-Glucopyranoside, methyl | |
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| Record name | methyl beta-D-glucopyranoside | |
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| URL | https://www.drugbank.ca/drugs/DB01642 | |
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| Record name | .beta.-D-Glucopyranoside, methyl | |
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| Record name | Methyl beta-D-glucoside | |
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| Record name | Methyl β-D-glucoside | |
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| Record name | Methyl beta-D-glucopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108 - 110 °C | |
| Record name | Methyl beta-D-glucopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl beta-d-glucopyranoside hemihydrate can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to promote the formation of the glycosidic bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of enzymatic methods. Enzymes such as beta-glucosidase can catalyze the transglycosylation reaction, where glucose is converted to methyl beta-d-glucopyranoside in the presence of methanol .
Chemical Reactions Analysis
Types of Reactions
Methyl beta-d-glucopyranoside hemihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted glucopyranosides
Scientific Research Applications
Methyl beta-D-glucopyranoside hemihydrate, a derivative of glucose, has several applications in scientific research. Its molecular formula is C7H14O6·0.5H2O .
Crystal Structure and Molecular Dimensions
this compound crystallizes in the space group P41212 with specific unit cell parameters :
The structure was solved using MULTAN and refined to a certain R-factor for a number of symmetry-independent reflections . The glycosidic bond C(1)-O(1) is shorter (1.380 Å), the two ring C-O distances are more nearly equal (1.440 and 1.432 Å), and the ring-oxygen valence angle is smaller (111.5°) compared to methyl alpha-D-glucopyranoside . The pyranose ring is also more puckered .
Binding Modes with Artificial Receptors
Methyl α-D-glucopyranoside's binding modes to artificial receptors have been explored, revealing how these complexes form . Two complexes exist in one crystal structure . The binding motifs observed in complexes with methyl α-D-glucoside are similar to those in protein-carbohydrate complexes . Bidentate hydrogen bonds, water or methanol-mediated hydrogen bonds, and CH⋯π interactions stabilize the complex .
Mechanism of Action
The mechanism of action of methyl beta-d-glucopyranoside hemihydrate involves its interaction with specific enzymes, such as beta-glucosidase. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond, releasing glucose and methanol. This process is essential for various biochemical pathways and metabolic processes .
Comparison with Similar Compounds
Phenyl-β-D-glucopyranoside
- Structure : Replaces the methyl group with a phenyl ring.
- Properties: The bulkier phenyl group increases hydrophobicity, altering solubility and intermolecular interactions. Dimers of phenyl-β-D-glucopyranoside exhibit distinct hydrogen-bonding networks compared to methyl derivatives, leading to different crystalline packing behaviors .
- Applications : Primarily used in crystallography and interaction studies, whereas methyl derivatives are more relevant in biological systems.
4-Methylumbelliferyl-β-D-glucopyranoside
- Structure : Features a fluorogenic 4-methylumbelliferyl group.
- Properties: Acts as a substrate for β-glucosidase enzymes, releasing fluorescent 4-methylumbelliferone upon hydrolysis. This contrasts with methyl beta-D-glucopyranoside, which lacks fluorescence properties .
- Applications: Widely used in enzymatic assays for diagnostics, unlike the non-fluorescent methyl derivative.
Functional Group Modifications
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate
- Structure : Substitutes the hydroxyl group at C2 with an acetamido group and exists as a dihydrate.
- Properties : The acetamido group enhances hydrogen-bonding capacity, while the dihydrate form increases solubility in polar solvents compared to the hemihydrate .
- Applications : Used in glycobiology studies to mimic N-acetylglucosamine residues in glycans.
Stereochemical and Glycosidic Linkage Differences
Methyl beta-D-galactopyranosyl-(1→4)-β-D-xylopyranoside
- Structure: Contains a β-(1→4) linkage between galactose and xylose, differing from the single glucose ring in methyl beta-D-glucopyranoside.
- Properties : The galactose-xylose linkage introduces conformational flexibility, affecting its interaction with enzymes like β-galactosidase .
- Applications : Serves as a model for disaccharide interactions in cellulose derivatives.
Methyl 4-O-methyl-beta-D-glucopyranoside
- Structure : Features a methyl group at the C4 hydroxyl position.
- Properties: The additional methyl group reduces polarity and alters oxidation reactivity. For example, Swern oxidation yields 6-aldehyde derivatives, enabling fluorescence labeling—a property absent in the unmodified methyl glucopyranoside .
Alkyl Chain Variations
Ethyl beta-D-glucopyranoside
- Structure : Substitutes the methyl group with an ethyl chain.
- Properties : The longer alkyl chain increases hydrophobicity, reducing aqueous solubility. In metabolomic studies, ethyl derivatives correlate with FGF-21 signaling, whereas methyl derivatives are linked to anti-inflammatory pathways .
Physicochemical Properties
Research Findings and Implications
- Structural Sensitivity: Minor changes, such as substituting methyl with phenyl or altering glycosidic linkages, drastically impact molecular interactions and biological activity. For instance, phenyl derivatives form unique dimeric structures unsuitable for enzyme inhibition , while methyl 4-O-methyl derivatives enable chemical modifications for analytical applications .
- Hydration Effects: The hemihydrate form of methyl beta-D-glucopyranoside enhances stability in plant extracts compared to anhydrous or dihydrate forms of related compounds .
- Therapeutic Potential: Methyl beta-D-glucopyranoside’s dual anti-inflammatory and anti-tumor effects make it superior to analogs like ethyl or galactose-linked derivatives in traditional medicine applications .
Biological Activity
Overview
Methyl beta-D-glucopyranoside hemihydrate (C7H14O6 · 0.5H2O) is a glycoside compound derived from glucose, notable for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry. Its unique structural properties allow it to interact with enzymes and biological systems effectively.
- Molecular Weight : 203.19 g/mol
- Density : 1.5±0.1 g/cm³
- Melting Point : 111-113°C
- Boiling Point : 389.1±42.0 °C at 760 mmHg
- Solubility : Soluble in water and organic solvents.
Biological Activity
This compound exhibits several biological activities, primarily through its interaction with enzymes such as beta-glucosidase. Below are key findings regarding its biological activity:
Enzymatic Interaction
- Substrate for Enzymes : It serves as a substrate for beta-glucosidase, facilitating hydrolysis to yield glucose and methanol . This property is crucial for understanding its role in metabolic pathways.
- Transglucosylation Reactions : Research indicates that methyl beta-D-glucopyranoside can be utilized to synthesize long-chain alkyl glucosides through transglucosylation using whole cells of Pichia etchellsii. Optimal conditions for this process resulted in a yield of approximately 60% .
Pharmacological Potential
- Drug Delivery Systems : The compound is being investigated for its potential role in drug delivery systems due to its ability to enhance the solubility and bioavailability of various pharmaceutical agents.
- Therapeutic Applications : Methyl beta-D-glucopyranoside has been studied for its potential in treating conditions related to glucose metabolism, such as diabetes. Its crystalline forms have shown promise as inhibitors of sodium-dependent glucose transporters (SGLTs), which are targets for diabetes treatment .
- Antioxidant Activity : Preliminary studies suggest that derivatives of methyl beta-D-glucopyranoside may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related disorders .
Comparative Analysis with Similar Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Methyl alpha-D-glucopyranoside | Anomeric carbon configuration differs | Different enzymatic interactions |
| Ethyl beta-D-glucopyranoside | Ethyl group instead of methyl | Affects solubility and reactivity |
| Methyl beta-D-galactopyranoside | Contains a galactose moiety | Different biological activities and applications |
Case Studies
- Synthesis of Alkyl Glucosides : A study demonstrated the use of methyl beta-D-glucopyranoside in synthesizing octyl glucoside, achieving significant yields under optimized conditions (8% water content, 100 mM concentration) over a reaction period of six hours .
- Potential Antidiabetic Effects : Research into crystalline forms of similar glucopyranosides has shown their effectiveness in inhibiting SGLTs, suggesting a pathway for developing new antidiabetic medications .
Q & A
Basic: What are the established synthetic routes for Methyl β-D-glucopyranoside hemihydrate, and how do reaction conditions influence yield?
Methyl β-D-glucopyranoside hemihydrate is synthesized via glycosylation reactions, typically using chemo-enzymatic or chemical methods. A common chemo-enzymatic approach employs glycosidases (e.g., from Dictyoglomus thermophilum) to catalyze the formation of the β-glycosidic bond under mild aqueous conditions, achieving high stereoselectivity . Chemical synthesis often involves activating a glucose donor (e.g., peracetylated glucose) and reacting it with methanol in the presence of a Lewis acid catalyst (e.g., silver(I) oxide or camphor-10-sulfonic acid). For example, transglucosidation in ethanolic or methanolic solutions with camphor-10-sulfonic acid yields methyl glucosides, with reaction kinetics monitored by GC . Key factors affecting yield include:
- Temperature : Enzymatic methods favor 25–40°C to preserve enzyme activity.
- Solvent polarity : Methanol/ethanol mixtures optimize nucleophilicity of the hydroxyl acceptor.
- Protecting groups : Acetyl or benzyl groups prevent unwanted side reactions during chemical synthesis .
Basic: What spectroscopic and chromatographic methods are used to confirm the structure and purity of Methyl β-D-glucopyranoside hemihydrate?
Structural confirmation relies on:
- NMR : H and C NMR identify the anomeric configuration (β-linkage via = 7–8 Hz) and glycosidic bond position. The hemihydrate form is confirmed by water-specific peaks at ~1.5 ppm in H NMR .
- Mass spectrometry : High-resolution ESI-MS verifies molecular formula (CHO·½HO, [M+Na] = 219.06) .
- XRD : Crystallography distinguishes the hemihydrate from anhydrous forms by lattice water molecules .
- HPLC/GC : Reverse-phase HPLC with evaporative light scattering detection (ELSD) quantifies purity (>98%), while GC-MS monitors synthetic intermediates .
Advanced: How can researchers resolve contradictions in stereoselectivity data during glycosylation reactions for this compound?
Discrepancies in stereoselectivity (e.g., gluco vs. altro configurations) often arise from competing mechanisms (SN1 vs. SN2) or solvent effects. For example, reports 11:1 gluco selectivity using Mn(N) catalysts, whereas enzymatic methods may show variability due to enzyme-substrate flexibility. To address this:
- Mechanistic studies : Use isotopic labeling (e.g., C/N) to track reaction pathways via H NMR or kinetic isotope effects .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing β-selectivity.
- Computational modeling : DFT calculations predict transition-state energies to rationalize selectivity trends .
Advanced: What experimental designs are recommended for studying its role as a non-metabolizable glucose analog in transport assays?
Methyl β-D-glucopyranoside hemihydrate is widely used to study glucose transporters (e.g., SGLT1/GLUT2) without metabolic interference. Key considerations:
- Competitive assays : Co-incubate with C-glucose to measure uptake inhibition (IC values).
- pH dependence : Adjust buffer pH (e.g., 6.5–7.4) to mimic physiological conditions for sodium-coupled transport .
- Cell models : Use Caco-2 (intestinal) or HEK293 (overexpressing transporters) cells. Validate with phlorizin (SGLT inhibitor) or cytochalasin B (GLUT inhibitor) .
Advanced: How do structural modifications (e.g., acylated derivatives) impact its biological activity in enzyme inhibition studies?
Acylation or glycosylation alters solubility and target affinity. For example:
- Acetylated derivatives : Increased lipophilicity enhances membrane permeability but may reduce water solubility.
- Comparative studies : shows that methyl glycosides with naphthyl groups (e.g., 1-naphthyl β-D-glucopyranoside) exhibit stronger β-glycosidase inhibition than aliphatic derivatives due to aromatic stacking with active sites.
- Activity assays : Measure IC against β-glucosidases (e.g., almond emulsin) using 4-nitrophenyl β-D-glucopyranoside as a chromogenic substrate .
Advanced: What analytical challenges arise when detecting Methyl β-D-glucopyranoside hemihydrate in complex biological matrices?
- Matrix interference : Co-eluting metabolites (e.g., glucose) in plant or microbial extracts require SPE cleanup (C18 or hydrophilic-lipophilic balance cartridges) .
- Detection limits : LC-MS/MS with MRM (e.g., m/z 219 → 85) achieves sensitivity at ng/mL levels.
- Quantitation : Use deuterated internal standards (e.g., methyl β-D-glucopyranoside-d7) to correct for ion suppression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
